

Lewis acid character of Antimony tribromide

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An In-depth Technical Guide to the Lewis Acid Character of Antimony Tribromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony tribromide (SbBr₃) is a p-block element halide that exhibits significant Lewis acidic character. This property arises from the presence of accessible vacant orbitals on the antimony atom, allowing it to accept electron pairs from Lewis bases. The Lewis acidity of SbBr₃ is a key aspect of its chemistry, influencing its reactivity and potential applications in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of the Lewis acid character of antimony tribromide, focusing on quantitative measures, experimental protocols for its determination, and the nature of its interactions with Lewis bases.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. While direct experimental quantification of the Lewis acidity of **antimony tribromide** is not extensively reported in the literature, we can infer its characteristics from established methods and computational trends.

The Gutmann-Beckett Method

A widely accepted method for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1] This method utilizes triethylphosphine



oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon adduct formation with the Lewis acid.[2] The Acceptor Number is calculated using the following formula:

$$AN = 2.21 \times (\delta_{sample} - 41.0)$$

where δ_{sample} is the ³¹P NMR chemical shift of the Et₃PO adduct of the Lewis acid in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in hexane (AN = 0).[1] The scale is referenced to the strong Lewis acid antimony pentachloride (SbCl₅), which is assigned an AN of 100 (δ = 86.1 ppm).[1]

While a specific Acceptor Number for SbBr₃ is not readily found in the surveyed literature, the general trend for pnictogen trihalides suggests that Lewis acidity increases down the group. However, experimental determination would be required for a definitive value.

Computational Approaches: Fluoride Ion Affinity (FIA)

Computational chemistry provides a powerful tool for quantifying Lewis acidity through the calculation of Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A more negative (i.e., more exothermic) FIA value indicates a stronger Lewis acid.

While a directly calculated FIA for SbBr₃ was not found in the searched literature, data for other pnictogen trihalides can provide insight into the expected trend. For trivalent pnictogen fluorides, a computational study has shown that the Lewis acidity does not follow a simple monotonic trend down the group, with SbF₃ exhibiting a lower fluoride ion affinity than AsF₃.[4] [5] This highlights the complexity of factors influencing Lewis acidity beyond simple electronegativity arguments.

Table 1: Calculated Gas-Phase Fluoride Ion Affinities (FIA) of Selected Pnictogen Trihalides and Related Lewis Acids



Lewis Acid	Fluoride Ion Affinity (FIA) in kJ/mol	Reference	
AsF ₃	-60.1	[4]	
SbF₃	-71.2	[4]	
BF ₃	-339 kJ/mol	[6]	
BCl₃	-402 kJ/mol	[6]	
BBr₃	-427 kJ/mol	[6]	

| SbCl₃ | -309 kJ/mol |[7] |

Note: The FIA values for the boron trihalides are significantly higher, reflecting their stronger Lewis acidity compared to the pnictogen trihalides shown. The value for SbCl₃ is provided for comparison within the antimony trihalide series.

Interaction with Lewis Bases: Adduct Formation

The Lewis acidity of **antimony tribromide** is most directly observed through its ability to form stable adducts with a variety of Lewis bases. These adducts are formed via a coordinate covalent bond where the Lewis base donates a pair of electrons to the antimony center.

Synthesis of SbBr₃ Adducts

Antimony tribromide forms adducts with a wide range of Lewis bases, including nitrogen-containing heterocycles (e.g., pyridine), and sulfur-containing compounds (e.g., thioamides).[8] [9] The synthesis of these adducts typically involves the direct reaction of SbBr₃ with the Lewis base in a suitable non-coordinating solvent.

Example: Synthesis of SbBr₃-Pyridine Adduct A solution of **antimony tribromide** in a dry, aprotic solvent such as carbon disulfide is treated with a stoichiometric amount of pyridine.[8] The resulting adduct, SbBr₃·Py, precipitates from the solution and can be isolated by filtration and drying under vacuum.[8]

Characterization of SbBr₃ Adducts



The formation of SbBr₃ adducts can be confirmed and characterized by various spectroscopic and analytical techniques.

IR spectroscopy is a valuable tool for probing the interaction between SbBr₃ and a Lewis base. Upon adduct formation, changes in the vibrational frequencies of the Lewis base are observed. For example, in the case of carbonyl-containing Lewis bases, a decrease in the C=O stretching frequency is typically observed.[10] This red shift indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the antimony center.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of SbBr₃ adducts. The decomposition temperature of the adduct can provide a qualitative measure of the strength of the Lewis acid-base interaction. For instance, studies on the thermal decomposition of SbBr₃ adducts with pyridine and its methyl-substituted derivatives have been reported, providing activation energies for the decomposition process.[8]

Table 2: Thermal Decomposition Data for SbBr₃·L Adducts

Adduct (L)	Decomposition Temperature Range (K)	Activation Energy (E _a) for Decomposition (kJ/mol)	Reference
Pyridine (Py)	453 - 593	150.6	[8]

| 4-Methylpyridine (4MPy) | 453 - 593 | 122.0 | [8] |

Note: These activation energies correspond to the decomposition of the adducts and are not a direct measure of the Lewis acid-base bond strength, but can be related to the overall stability of the complex.

Experimental Protocols

Protocol 1: Determination of Lewis Acidity using the Gutmann-Beckett Method (General Procedure)

This protocol describes the general procedure for determining the Acceptor Number of a Lewis acid, such as **antimony tribromide**, using the Gutmann-Beckett method.[2][11]

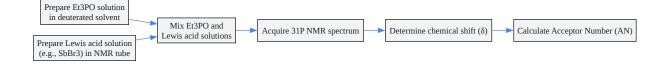


Materials:

- Lewis acid (e.g., **Antimony Tribromide**, SbBr₃)
- Triethylphosphine oxide (Et₃PO)
- Dry, non-coordinating deuterated solvent (e.g., CD₂Cl₂ or C₆D₆)
- NMR tubes and spectrometer capable of ³¹P NMR

Procedure:

- Prepare a stock solution of Et₃PO in the chosen deuterated solvent at a known concentration (e.g., 0.1 M).
- In a dry NMR tube, under an inert atmosphere, dissolve a precisely weighed amount of the Lewis acid in a known volume of the deuterated solvent.
- Add a stoichiometric equivalent of the Et₃PO stock solution to the NMR tube containing the Lewis acid.
- Acquire the ³¹P NMR spectrum of the sample.
- Record the chemical shift (δ_{sample}) of the adduct.
- Calculate the Acceptor Number (AN) using the formula: AN = $2.21 \times (\delta_{sample} 41.0)$.



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Caption: Workflow for determining the Acceptor Number of a Lewis acid.



Protocol 2: Synthesis and Characterization of an SbBr₃ Adduct with a Lewis Base

This protocol provides a general method for the synthesis and characterization of an **antimony tribromide** adduct with a Lewis base, exemplified by pyridine.[8]

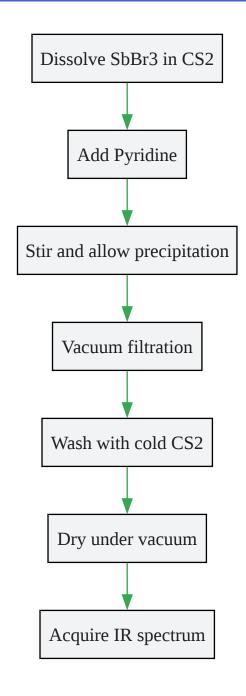
Materials:

- Antimony tribromide (SbBr3)
- Pyridine
- Dry carbon disulfide (CS₂)
- Schlenk flask and vacuum filtration apparatus
- IR spectrometer

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve SbBr₃ in dry CS₂.
- Slowly add a stoichiometric amount of pyridine to the stirring SbBr₃ solution.
- A precipitate will form upon addition of the pyridine. Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.
- Isolate the solid adduct by vacuum filtration.
- Wash the precipitate with a small amount of cold, dry CS₂ to remove any unreacted starting materials.
- Dry the adduct under vacuum.
- Characterize the product by IR spectroscopy, comparing the spectrum of the adduct to that of free pyridine to identify shifts in vibrational frequencies indicative of coordination.





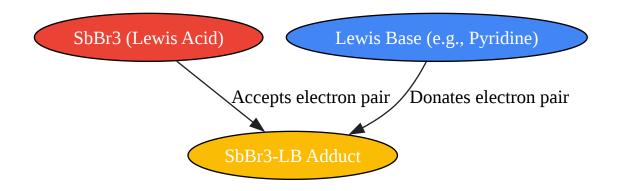
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Caption: Workflow for the synthesis and characterization of an SbBr3 adduct.

Logical Relationships in Lewis Acid-Base Interactions

The interaction between **antimony tribromide** and a Lewis base can be understood as a series of equilibria and bonding interactions.





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Caption: Formation of a Lewis acid-base adduct between SbBr3 and a Lewis base.

Conclusion

Antimony tribromide exhibits clear Lewis acidic properties, readily forming adducts with a variety of Lewis bases. While a definitive experimental Acceptor Number for SbBr³ is not widely reported, the Gutmann-Beckett method provides a robust experimental framework for its determination. Computational methods, such as the calculation of Fluoride Ion Affinity, offer a valuable theoretical approach to quantifying its Lewis acidity and understanding trends within the pnictogen trihalides. The synthesis and characterization of SbBr³ adducts, particularly through IR spectroscopy and thermal analysis, provide tangible evidence of its Lewis acid character. For researchers and professionals in drug development and other scientific fields, an understanding of the Lewis acidity of antimony tribromide is crucial for predicting its reactivity and exploring its potential applications.

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